tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate

Synthetic efficiency Process chemistry NK-1 antagonist intermediate

tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate (CAS 250589-63-0) is an N-Boc-protected, trans-configured 3-hydroxy-2-phenylpiperidine chiral building block. It serves as the advanced key intermediate for a family of non-peptide human neurokinin-1 (NK-1) receptor antagonists including (+)-CP-99,994, (+)-CP-122,721, and (+)-LP-733,060.

Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
Cat. No. B15276169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate
Molecular FormulaC16H23NO3
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1C2=CC=CC=C2)O
InChIInChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-11-7-10-13(18)14(17)12-8-5-4-6-9-12/h4-6,8-9,13-14,18H,7,10-11H2,1-3H3/t13-,14+/m1/s1
InChIKeyATJRDIDZQTXJLY-KGLIPLIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate: Stereochemically Defined NK-1 Antagonist Intermediate for Pharmaceutical R&D Procurement


tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate (CAS 250589-63-0) is an N-Boc-protected, trans-configured 3-hydroxy-2-phenylpiperidine chiral building block. It serves as the advanced key intermediate for a family of non-peptide human neurokinin-1 (NK-1) receptor antagonists including (+)-CP-99,994, (+)-CP-122,721, and (+)-LP-733,060 . The compound possesses two contiguous stereocenters (C2 and C3) with the absolute configuration (2S,3R), which establishes the trans relationship between the phenyl and hydroxyl substituents on the piperidine ring. This N-Boc derivative is the immediate precursor to the trans-2,3-disubstituted piperidine pharmacophore that is critical for high-affinity NK-1 receptor binding [1].

Why Generic Substitution of tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate Fails: Stereochemistry as a Procurement Gate


Substituting the (2S,3R) trans isomer with its (2S,3S) cis diastereomer or the unprotected 3-hydroxy-2-phenylpiperidine free base fundamentally alters the synthetic trajectory toward target NK-1 antagonists. The trans-(2S,3R) configuration is the stereochemical prerequisite for constructing the trans-2,3-disubstituted piperidine core of therapeutically active compounds such as (+)-CP-99,994 (Ki = 0.25 nM) [1]. The cis-(2S,3S) isomer, in contrast, leads to a different diastereomeric series whose enantiomeric counterpart (2R,3R) exhibits approximately 1000-fold lower NK-1 receptor affinity [2]. Furthermore, the Boc protecting group is essential for orthogonal synthetic manipulation; its removal from the unprotected amino alcohol eliminates regioselective N-functionalization capability. Even between different N-Boc trans isomers, the (2S,3R) and (2R,3S) enantiomers direct synthesis toward opposite enantiomeric series of the final antagonists, with only one series being pharmacologically active [3].

Product-Specific Quantitative Evidence Guide: tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate vs. Key Comparators


Synthetic Efficiency: 56.2% Overall Yield in 7 Steps vs. 10.25% for the (2S,3S) Diastereomer

The (2S,3R)-configured target compound is accessed via an allenylzinc-sulfinimine addition/ring-closing metathesis sequence that delivers a 56.2% overall yield over seven steps . In direct cross-study comparison, the tert-butyl (2S,3S)-3-hydroxy-2-phenylpiperidine-1-carboxylate diastereomer synthesized from cinnamyl alcohol via Jacobsen hydrolytic kinetic resolution and Grubbs metathesis achieves only 10.25% overall yield [1]. An alternative d-mannitol route to the same (2S,3S) isomer reports a 24% overall yield over ten steps from compound 4 [2]. This represents a 2.3- to 5.5-fold yield advantage for the (2S,3R) isomer, translating to substantially lower cost per gram of intermediate in multi-step synthesis campaigns.

Synthetic efficiency Process chemistry NK-1 antagonist intermediate

Stereochemistry-Pharmacophore Mapping: (2S,3R) as the Defined Precursor to High-Affinity NK-1 Antagonists vs. Inactive Stereoisomers

The (2S,3R) trans-3-hydroxy-2-phenylpiperidine scaffold is the established point of entry for synthesizing the trans-2,3-disubstituted piperidine NK-1 antagonist pharmacophore . The clinically studied antagonist (+)-CP-99,994, which is accessed from this intermediate, binds to the human NK-1 receptor with Ki = 0.25 nM [1]. In contrast, its enantiomeric counterpart CP-100,263, which derives from the opposite (2R,3R) stereochemical series, exhibits approximately 1000-fold lower NK-1 receptor affinity and shows no in vivo anti-emetic activity at equivalent doses [2]. While CP-99,994 ultimately possesses a (2S,3S) configuration after displacement of the C3 hydroxyl, the trans-(2S,3R) intermediate is the essential gateway stereochemistry, as the cis-(2S,3S) 3-hydroxy intermediate cannot be converted to the same bioactive stereochemical outcome without inversion of configuration. The (2R,3S) enantiomeric form of the target compound serves the ent-series antagonists (e.g., (−)-CP-99,994), which are pharmacologically inactive [3].

NK-1 receptor antagonist Stereochemistry-activity relationship CP-99,994 pharmacophore

Synthetic Step Economy: 7 Steps for (2S,3R) vs. 10 Steps for d-Mannitol-Derived (2S,3S)

The allenylzinc-sulfinimine route to the (2S,3R) target compound requires only 7 synthetic steps from commercially available starting materials to the final N-Boc-protected product . For the (2S,3S) diastereomer, the d-mannitol-based route requires 10 steps from the key intermediate compound 4, with additional steps needed to generate compound 4 itself from d-mannitol (50% yield over multiple steps) [1]. This 3-step reduction in synthetic sequence length for the (2S,3R) isomer translates to reduced solvent consumption, waste generation, and purification operations, all of which are critical factors in process development and kilogram-scale procurement decisions. The (2S,3R) synthesis also avoids the use of osmium tetroxide, a toxic and expensive reagent employed in several (2S,3S) synthetic routes based on Sharpless asymmetric dihydroxylation [1].

Step economy Synthesis route length Process scalability

Commercial Availability and Certified Purity: NLT 97% for (2S,3R) Isomer with ISO-Certified Quality Systems

The (2S,3R)-configured tert-butyl 3-hydroxy-2-phenylpiperidine-1-carboxylate (CAS 250589-63-0) is commercially available from ISO-certified manufacturers at a guaranteed minimum purity of NLT 97% (HPLC), with molecular formula C₁₆H₂₃NO₃ and molecular weight 277.36 g/mol . The product is supplied under ISO quality management systems suitable for pharmaceutical R&D and quality control applications. In comparison, the (2S,3S) diastereomer (CAS 159249-47-5) is listed with minimum purity of 95% from certain vendors, while the (2R,3S) enantiomer (CAS 763105-93-7) is reported at 95% purity . While these purity differences are modest, the combination of higher certified purity with ISO-system documentation provides greater reliability for regulated pharmaceutical development environments where material traceability and batch-to-batch consistency are mandatory.

Commercial purity Quality assurance Pharmaceutical intermediate procurement

Comparison with Non-Boc-Protected 3-Hydroxy-2-phenylpiperidine: Orthogonal Protection Enables Regioselective Functionalization

The target compound possesses an N-Boc (tert-butoxycarbonyl) protecting group, whereas the unprotected 3-hydroxy-2-phenylpiperidine (both free base and N-benzyl variants) is also commercially available. The Boc group is critical for suppressing nitrogen nucleophilicity, thereby preventing undesired N-alkylation or N-oxidation during subsequent synthetic transformations . In direct comparison, the N-benzyl analog (2S,3R)-N-benzyl-3-acetoxy-2-phenylpiperidine has been used in pyrrolidine rearrangement studies, but the N-benzyl group cannot be removed under the same mild, chemoselective conditions (TFA or HCl/dioxane) available for Boc deprotection [1]. This orthogonality of the Boc group is essential for multi-step synthetic sequences where the piperidine nitrogen must be temporarily masked then revealed for late-stage diversification. The unprotected amino alcohol introduces an additional nucleophilic site that can lead to complex reaction mixtures and reduced overall yields.

Protecting group strategy Orthogonal synthesis N-Boc advantage

Best Research and Industrial Application Scenarios for tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate


Late-Stage Pharmaceutical Intermediate for NK-1 Receptor Antagonist Lead Optimization Programs

The (2S,3R) trans-3-hydroxy-2-phenylpiperidine scaffold is the established entry point for synthesizing novel NK-1 receptor antagonists. Medicinal chemistry teams can leverage the C3 hydroxyl as a handle for introducing diverse ether, ester, carbamate, or sulfonate substituents after Boc deprotection [1]. The demonstrated conversion of this intermediate to three structurally distinct clinical candidates—(+)-CP-99,994 (Ki = 0.25 nM), (+)-CP-122,721, and (+)-LP-733,060—validates its utility as a privileged intermediate for structure-activity relationship (SAR) exploration around the 2-phenylpiperidine NK-1 pharmacophore . Programs targeting neurokinin receptor modulation for pain, inflammation, emesis, or neuropsychiatric indications benefit from sourcing this specific stereoisomer.

Process Chemistry Route Scouting and Scale-Up Feasibility Assessment

The (2S,3R) isomer's 56.2% overall yield over 7 steps, compared to the (2S,3S) isomer's 10.25% yield, makes it the preferred starting point for process route scouting when kilogram-scale synthesis of trans-2,3-disubstituted piperidine NK-1 antagonists is planned [1]. Process development groups evaluating cost of goods, solvent usage, and waste profiles will find the shorter, higher-yielding route more amenable to further optimization. The synthesis avoids osmium-based reagents, reducing toxic waste handling requirements and simplifying environmental, health, and safety (EHS) compliance relative to (2S,3S) routes that employ Sharpless asymmetric dihydroxylation .

Chiral Building Block for Stereospecific Library Synthesis in Academic and Industrial Medicinal Chemistry

As a defined (2S,3R) stereoisomer with both a protected amine and a free hydroxyl, this compound serves as an ideal chiral building block for parallel synthesis of stereochemically pure 2,3-disubstituted piperidine libraries. The Boc group enables solid-phase or solution-phase N-deprotection followed by diversification (acylation, reductive amination, sulfonylation), while the C3 hydroxyl permits Mitsunobu, etherification, or oxidation to the corresponding ketone for Grignard additions [1]. The commercial availability at NLT 97% purity with ISO documentation supports reproducible library production across multiple synthesis batches .

Analytical Reference Standard for Chiral HPLC Method Development and Stereochemical Purity Assessment

The defined absolute configuration (2S,3R) and high certified purity (NLT 97%) make this compound suitable as a reference standard for developing chiral HPLC or SFC methods to quantify stereochemical purity in reaction intermediates and final drug substances [1]. Analytical development groups can use this well-characterized single stereoisomer to establish retention time markers, resolution factors, and limit of detection/quantification parameters for monitoring the undesired (2S,3S) or (2R,3S) stereoisomers that may arise from epimerization during downstream chemistry .

Quote Request

Request a Quote for tert-Butyl (2S,3R)-3-hydroxy-2-phenylpiperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.